
1-Chloro-6-nitropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-nitropyrene is a nitro-aromatic compound with the molecular formula C16H8ClNO2 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains both a chlorine atom and a nitro group attached to the pyrene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitropyrene can be synthesized through a multi-step process involving the nitration and chlorination of pyrene. The nitration of pyrene typically involves the use of concentrated nitric acid and sulfuric acid as catalysts, resulting in the formation of nitropyrene derivatives. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-6-nitropyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amino-pyrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-Amino-6-nitropyrene.
Reduction: 1-Chloro-6-aminopyrene.
Substitution: Various substituted pyrene derivatives.
Applications De Recherche Scientifique
1-Chloro-6-nitropyrene has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and transport of nitro-aromatic pollutants.
Materials Chemistry: Employed in the synthesis of advanced materials with unique photophysical properties.
Biological Studies: Investigated for its potential mutagenic and carcinogenic effects, contributing to the understanding of the health risks associated with nitro-aromatic compounds
Mécanisme D'action
The mechanism of action of 1-Chloro-6-nitropyrene involves its interaction with biological molecules, leading to potential mutagenic and carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations. The chlorine atom may also influence the compound’s reactivity and interaction with cellular targets .
Comparaison Avec Des Composés Similaires
1-Nitropyrene: Similar in structure but lacks the chlorine atom.
6-Nitrochrysene: Another nitro-aromatic compound with a different ring structure.
1-Nitronaphthalene: A simpler nitro-aromatic compound with fewer fused rings.
Uniqueness: 1-Chloro-6-nitropyrene is unique due to the presence of both a chlorine atom and a nitro group on the pyrene ring system.
Propriétés
Numéro CAS |
836605-21-1 |
|---|---|
Formule moléculaire |
C16H8ClNO2 |
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
1-chloro-6-nitropyrene |
InChI |
InChI=1S/C16H8ClNO2/c17-13-7-3-9-2-6-12-14(18(19)20)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
Clé InChI |
JSDDYUGXCCYGPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)


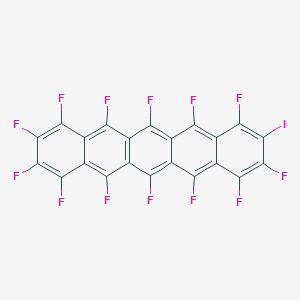

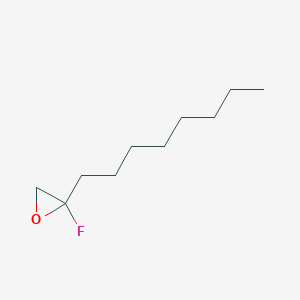
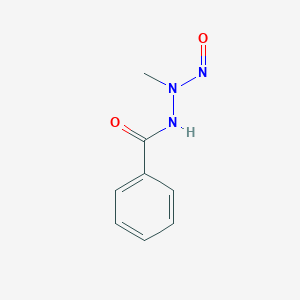
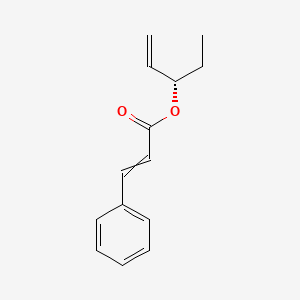
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
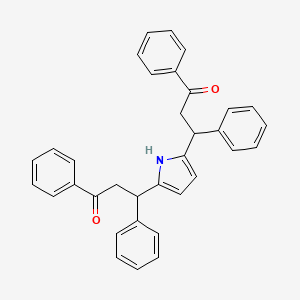

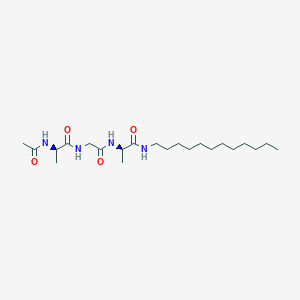
![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
